molecular formula C8H5F5O B1402172 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene CAS No. 1404194-46-2

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene

Cat. No.: B1402172
CAS No.: 1404194-46-2
M. Wt: 212.12 g/mol
InChI Key: SRUCPTMLIOZPAU-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of fluorine atoms and a trifluoromethoxy group. The incorporation of fluorine atoms into organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the use of 1-bromo-4-(trifluoromethoxy)benzene as a starting material. This compound is treated with lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which can then be further functionalized .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms or the trifluoromethoxy group can be replaced by other nucleophiles.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted aromatic compounds, while oxidation and reduction reactions can lead to the formation of quinones or reduced aromatic rings, respectively.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.

    Pathways Involved: The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Difluoro-4-methylbenzene
  • 1,3-Difluoro-4-methylbenzene
  • 1,3-Difluoro-2-(trifluoromethoxy)benzene

Uniqueness

1,3-Difluoro-4-methyl-2-(trifluoromethoxy)benzene is unique due to the presence of both difluoro and trifluoromethoxy groups on the aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

1,3-difluoro-4-methyl-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-4-2-3-5(9)7(6(4)10)14-8(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCPTMLIOZPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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